![molecular formula C13H17N3O2S2 B7882571 6-[(4-Methylpiperidin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine](/img/structure/B7882571.png)
6-[(4-Methylpiperidin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(4-Methylpiperidin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine is a complex organic compound that features a benzothiazole core substituted with a sulfonyl group and a methylpiperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methylpiperidin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up to meet commercial demands. The use of automated reactors and real-time monitoring systems ensures consistent product quality and reduces the risk of side reactions.
化学反应分析
Types of Reactions
6-[(4-Methylpiperidin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to modify the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, pyridine.
Solvents: Dichloromethane, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学研究应用
6-[(4-Methylpiperidin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of 6-[(4-Methylpiperidin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzothiazole core provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline
- 3-[(1-Methylpiperidin-4-yl)methyl]arylsulfonyl-1H-indoles
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
6-[(4-Methylpiperidin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
6-(4-methylpiperidin-1-yl)sulfonyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-9-4-6-16(7-5-9)20(17,18)10-2-3-11-12(8-10)19-13(14)15-11/h2-3,8-9H,4-7H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQWCSRDOPBXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
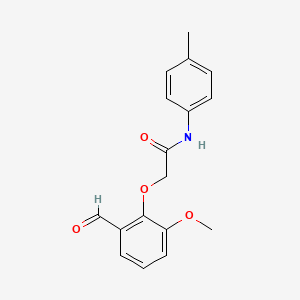
![4-[3-(Dimethylamino)phenyl]benzohydrazide](/img/structure/B7882514.png)
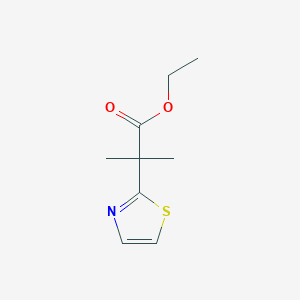
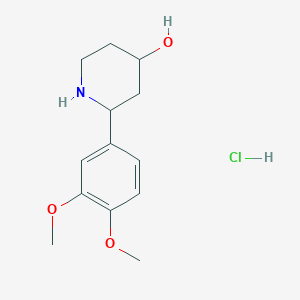
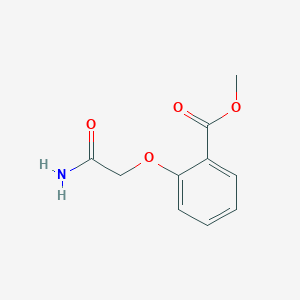
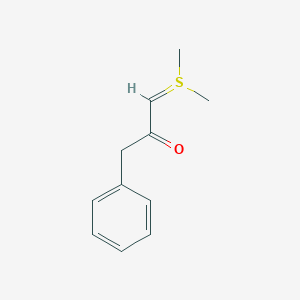
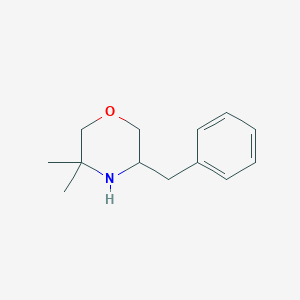

![7-bromo-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B7882557.png)
![8-methoxy-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B7882559.png)
![8-fluoro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B7882564.png)
![4-[(4-Methoxyphenyl)sulfonyl]benzaldehyde](/img/structure/B7882578.png)
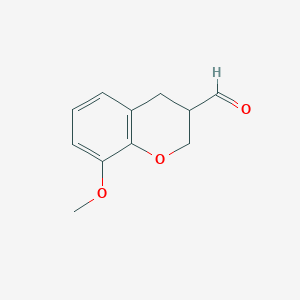
![N-[3-(dimethylamino)propyl]-3,4,5-trimethoxybenzamide;hydrochloride](/img/structure/B7882603.png)
